

AZD5597: An In-depth Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name: AZD5597
Cat. No.: B10789124

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Abstract

AZD5597 is a potent, intravenously administered, imidazole pyrimidine amide that functions as a cyclin-dependent kinase (CDK) inhibitor.[1] Developed by AstraZeneca, this small molecule has demonstrated significant anti-proliferative effects in a range of cancer cell lines. Its primary mechanism of action involves the inhibition of key cell cycle and transcriptional kinases, specifically CDK1, CDK2, and CDK9. This targeted inhibition disrupts the normal progression of the cell cycle and hampers the transcriptional machinery essential for tumor cell survival and proliferation. This guide provides a comprehensive overview of the core mechanism of action of **AZD5597**, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

AZD5597 exerts its anti-cancer effects through the potent and specific inhibition of three key cyclin-dependent kinases: CDK1, CDK2, and CDK9.

Molecular Targets and Inhibitory Potency

AZD5597 has been shown to be a highly potent inhibitor of both CDK1 and CDK2, with an IC50 value of 2 nM for both kinases.[2][3][4] While CDK9 is a known target, a specific IC50

value for **AZD5597** against CDK9 is not consistently reported in publicly available literature. The compound also demonstrates potent anti-proliferative activity in cancer cell lines, with an IC50 of 0.039 μ M in LoVo human colon carcinoma cells.[4]

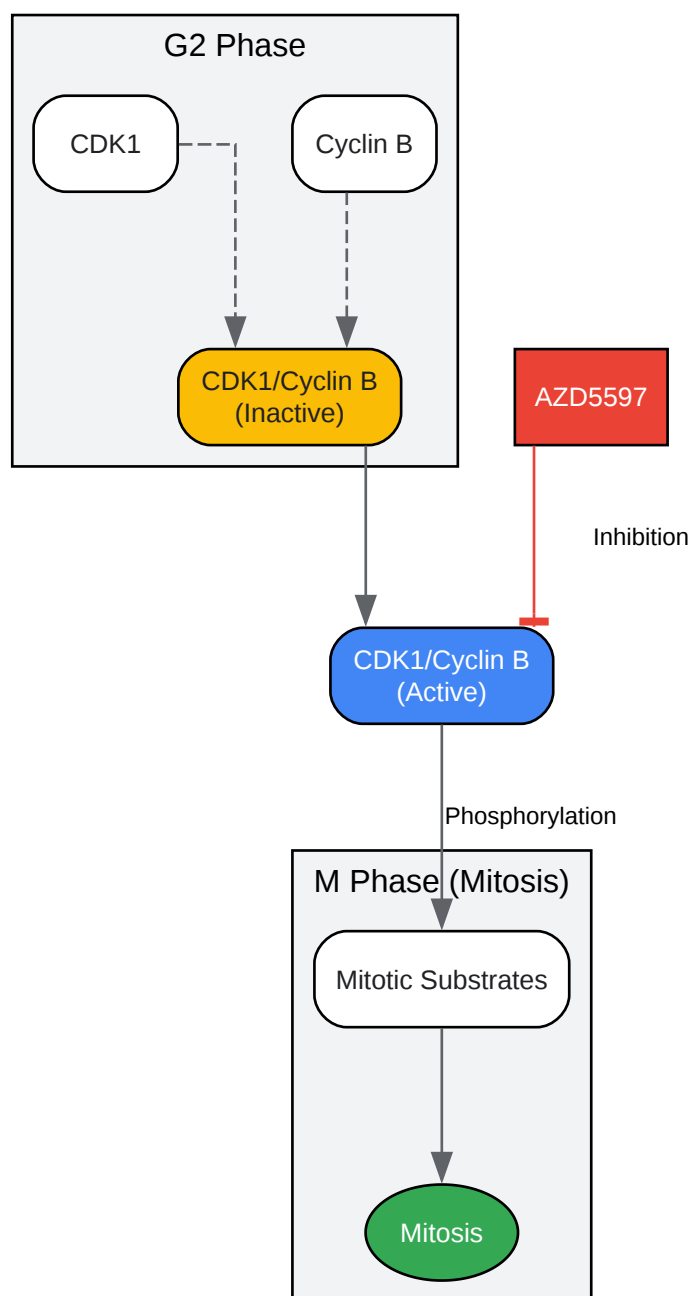
Target	IC50 (nM)	Cell Line	IC50 (μ M)
CDK1	2	LoVo	0.039
CDK2	2		
CDK9	Not Reported		

Signaling Pathways Modulated by AZD5597

The inhibition of CDK1, CDK2, and CDK9 by **AZD5597** leads to the disruption of critical cellular processes, primarily cell cycle progression and transcriptional regulation.

Inhibition of CDK1/Cyclin B: G2/M Checkpoint Arrest

CDK1, in complex with Cyclin B, is the primary driver of the G2 to M phase transition in the cell cycle. Inhibition of CDK1 by **AZD5597** prevents the phosphorylation of key substrates required for mitotic entry, leading to cell cycle arrest at the G2/M checkpoint. This prevents cancer cells from dividing and proliferating.



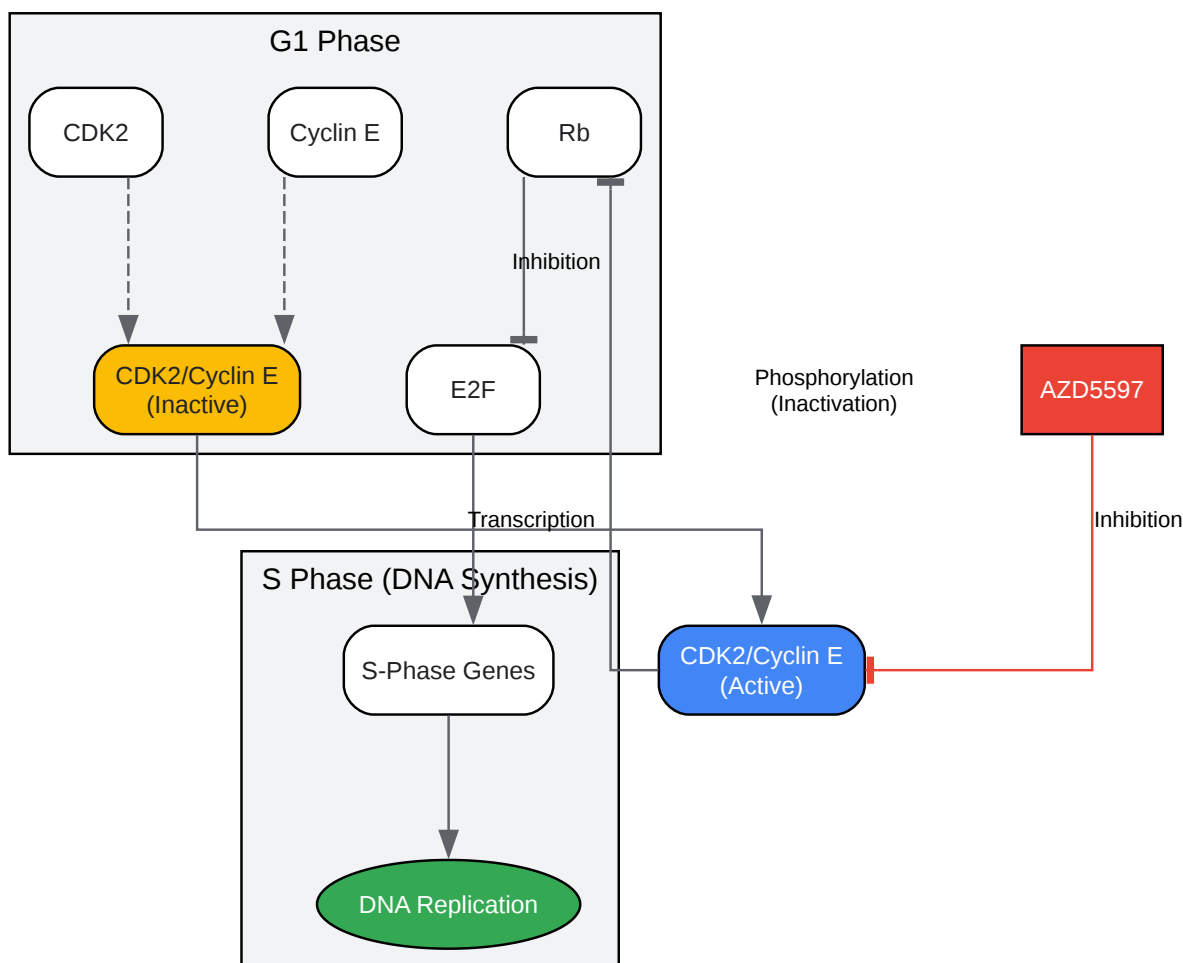
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Caption: Inhibition of the CDK1/Cyclin B pathway by **AZD5597**, leading to G2/M arrest.

Inhibition of CDK2/Cyclin E: G1/S Checkpoint Arrest

The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle. It phosphorylates and inactivates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor to promote the expression of genes required for DNA replication.

AZD5597's inhibition of CDK2 prevents Rb phosphorylation, thereby blocking entry into the S phase and halting cell proliferation.



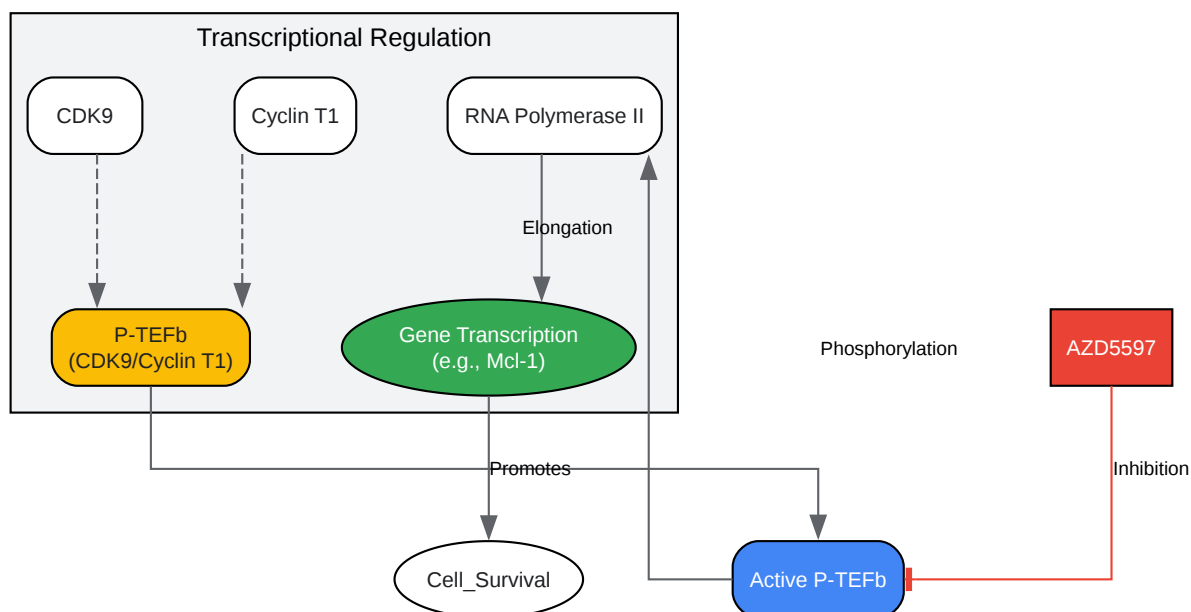
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Caption: Inhibition of the CDK2/Cyclin E pathway by **AZD5597**, causing G1/S arrest.

Inhibition of CDK9/Cyclin T: Transcriptional Repression

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex with Cyclin T1, plays a critical role in regulating gene transcription. It phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, **AZD5597** prevents the transcription of many genes, including anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer.

cells and contribute to their survival. This transcriptional repression can induce apoptosis in tumor cells.



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